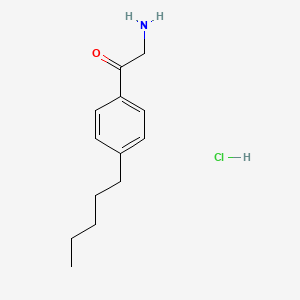
2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C13H19NO.ClH and a molecular weight of 241.76 g/mol . This compound is characterized by the presence of an amino group attached to an ethanone structure, which is further substituted with a pentylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride typically involves the reaction of 4-pentylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up by using industrial reactors and optimized reaction parameters to achieve efficient production. The final product is purified through recrystallization and other purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylbenzoic acid or 4-pentylbenzophenone.
Reduction: Formation of 2-amino-1-(4-pentylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The amino group plays a crucial role in binding to active sites of enzymes, thereby altering their activity. The pentylphenyl group contributes to the compound’s hydrophobic interactions with target proteins .
類似化合物との比較
Similar Compounds
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but with a hydroxy group instead of a pentyl group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Contains a chloro group instead of a pentyl group.
Uniqueness
2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving hydrophobic interactions and in the synthesis of compounds requiring specific hydrophobic characteristics .
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
2-amino-1-(4-pentylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14;/h6-9H,2-5,10,14H2,1H3;1H |
InChIキー |
REVRUSWWNQAMCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


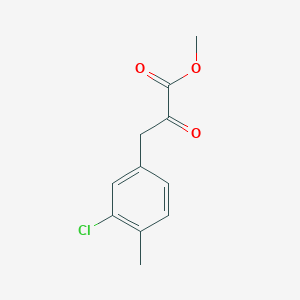
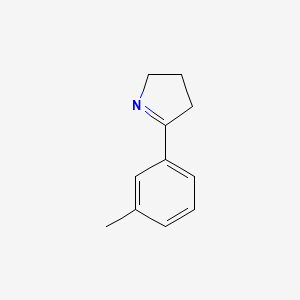
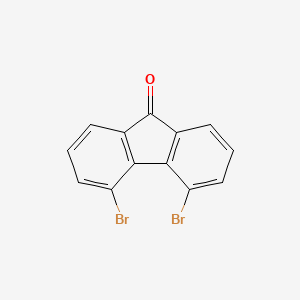
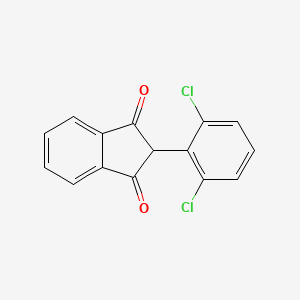
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)

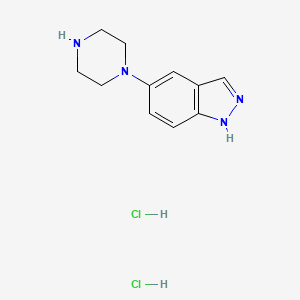
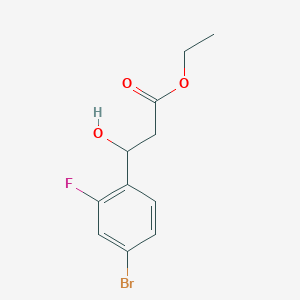
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
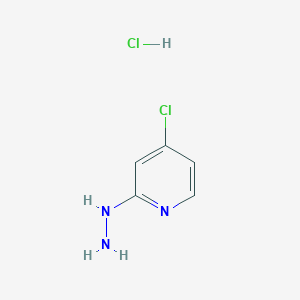
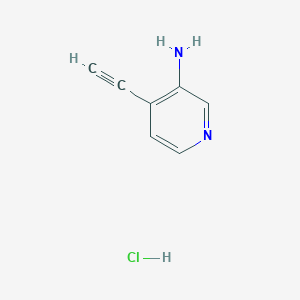
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
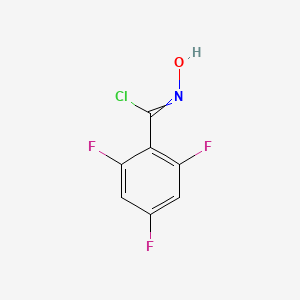
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
